molecular formula C9H5F3N2O B3219197 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190316-44-9

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No. B3219197
M. Wt: 214.14 g/mol
InChI Key: KLNSCIDZBUUJFK-UHFFFAOYSA-N
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Description

The compound “6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a heterocyclic building block . It’s used as a reagent in the preparation of piperidine derivatives as possible Alzheimer’s treatment agents .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods such as Fourier transform infrared, Fourier transform Raman and UV–visible spectra . These methods can provide valuable information about the structure and properties of the molecule.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, reactions at the benzylic position have been explored in detail .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a solid with a melting point of 52-56 °C .

Safety And Hazards

The safety and hazards of similar compounds have been documented . For instance, “6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is considered hazardous and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-13-7-5(4-15)3-14-8(6)7/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNSCIDZBUUJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676837
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

CAS RN

1190316-01-8
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 5
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 6
7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

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